1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
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Overview
Description
1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as toluene and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-hydroxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione
- 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-chlorophenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione
Uniqueness: The uniqueness of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1217669-57-2 |
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Molecular Formula |
C34H24FNO4 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-2-(3-methoxyphenyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C34H24FNO4/c1-40-24-9-6-8-22(19-24)29-30(31(37)21-13-16-23(35)17-14-21)36-27-12-5-2-7-20(27)15-18-28(36)34(29)32(38)25-10-3-4-11-26(25)33(34)39/h2-19,28-30H,1H3 |
InChI Key |
LVVKIJQFEDNPMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(N3C(C24C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C63)C(=O)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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